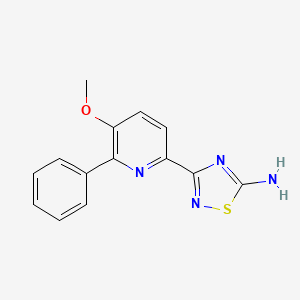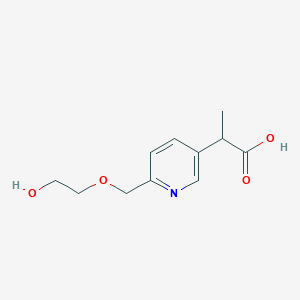
(-)-Emtricitabine O-beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-EMTRICITABINE O-B-D-GLUCURONIDE: is a glucuronide conjugate of emtricitabine, an antiretroviral medication used to treat and prevent HIV/AIDS. This compound is formed through the process of glucuronidation, where emtricitabine is conjugated with glucuronic acid. This process enhances the solubility and excretion of the drug from the body.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-EMTRICITABINE O-B-D-GLUCURONIDE involves the enzymatic or chemical conjugation of emtricitabine with glucuronic acid. The reaction typically occurs under mild conditions, using glucuronosyltransferase enzymes or chemical catalysts to facilitate the conjugation.
Industrial Production Methods: In an industrial setting, the production of (-)-EMTRICITABINE O-B-D-GLUCURONIDE can be scaled up using bioreactors that contain the necessary enzymes or chemical catalysts. The process involves the continuous feeding of emtricitabine and glucuronic acid into the reactor, where the conjugation reaction takes place. The product is then purified using chromatographic techniques to obtain the desired compound.
化学反应分析
Types of Reactions: (-)-EMTRICITABINE O-B-D-GLUCURONIDE primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of emtricitabine.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Glucuronic acid and glucuronosyltransferase enzymes or chemical catalysts.
Major Products Formed:
Hydrolysis: Emtricitabine and glucuronic acid.
Conjugation: (-)-EMTRICITABINE O-B-D-GLUCURONIDE.
科学研究应用
Chemistry: In chemistry, (-)-EMTRICITABINE O-B-D-GLUCURONIDE is used as a model compound to study glucuronidation reactions and the stability of glucuronide conjugates under various conditions.
Biology: In biological research, this compound is used to investigate the metabolism and excretion of emtricitabine in the body. It helps in understanding the pharmacokinetics and pharmacodynamics of emtricitabine.
Medicine: In medicine, (-)-EMTRICITABINE O-B-D-GLUCURONIDE is studied for its role in drug metabolism and its potential impact on the efficacy and safety of emtricitabine-based therapies.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations of emtricitabine to improve its bioavailability and therapeutic effects.
作用机制
Mechanism: (-)-EMTRICITABINE O-B-D-GLUCURONIDE exerts its effects through the process of glucuronidation, which enhances the solubility and excretion of emtricitabine. This process involves the addition of glucuronic acid to emtricitabine, forming a more water-soluble conjugate that can be easily excreted from the body.
Molecular Targets and Pathways: The primary molecular target of (-)-EMTRICITABINE O-B-D-GLUCURONIDE is the glucuronosyltransferase enzyme, which catalyzes the conjugation reaction. The pathway involves the transfer of glucuronic acid from UDP-glucuronic acid to emtricitabine, forming the glucuronide conjugate.
相似化合物的比较
- Cabotegravir O-Beta-D-Glucuronide
- Quercetin-3-O-β-d-glucuronide
- Diosmetin-3-O-β-d-glucuronide
Uniqueness: (-)-EMTRICITABINE O-B-D-GLUCURONIDE is unique due to its specific role in the metabolism of emtricitabine, an important antiretroviral drug. Unlike other glucuronide conjugates, it is specifically formed from emtricitabine and plays a crucial role in its excretion and pharmacokinetics.
属性
IUPAC Name |
6-[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O9S/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLILDKWVMCMYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)COC2C(C(C(C(O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)
![7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13888854.png)

![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide](/img/structure/B13888864.png)
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)









